VMA11 is derived from the S. cerevisiae genome and is categorized under the gene locus S000006155 in the Saccharomyces Genome Database. It belongs to a family of proteins that are integral to the function of ATP-driven proton pumps, which are vital for maintaining pH homeostasis within cellular compartments. The protein is characterized by specific domains that facilitate its interaction with other subunits of the vacuolar ATPase complex .
The synthesis of VMA11 involves transcription from its respective gene followed by translation into a polypeptide chain. The primary methods for studying protein synthesis include:
Mass spectrometry techniques such as stable isotope labeling by amino acids in cell culture (SILAC) are often employed to study VMA11's dynamics within cells. This method enables researchers to track changes in protein levels under various conditions, providing insights into its functional role and regulation .
The molecular structure of VMA11 is integral to its function within the vacuolar ATPase complex. The protein consists of several transmembrane helices that facilitate its integration into the lipid bilayer of vacuoles.
VMA11 participates in several biochemical reactions essential for its role in vacuolar function:
The interactions between VMA11 and other subunits can be studied using co-immunoprecipitation techniques and cross-linking experiments, which provide insights into the stability and dynamics of the vacuolar ATPase complex .
The mechanism by which VMA11 operates within the vacuolar ATPase complex involves several key processes:
Experimental evidence indicates that mutations in VMA11 can lead to impaired proton transport and altered vacuolar pH, demonstrating its critical role in maintaining cellular homeostasis .
VMA11 exhibits specific physical and chemical properties relevant to its function:
Studies using circular dichroism spectroscopy have shown that changes in environmental conditions can lead to alterations in the secondary structure of VMA11, impacting its functionality .
VMA11 has several scientific applications:
VMA11 is an essential proteolipid subunit of the V-ATPase’s membrane-embedded V0 domain. This proton-translocating complex acidifies intracellular compartments (e.g., lysosomes, vacuoles) and, in specialized cells, the extracellular environment. Unlike ubiquitous V0 subunits (e.g., VMA3), VMA11 exhibits lineage-restricted distribution, being critical in Fungi but absent in mammals and plants [1] [6].
Structural Integration and Proton Translocation:VMA11, alongside VMA3 and VMA16, forms the V0 proteolipid ring. This ring contains essential glutamic acid residues that undergo reversible protonation during proton transport. Each subunit contributes distinct interaction interfaces:
This arrangement creates positional constraints within the hexameric ring, making VMA11 indispensable for fungal V-ATPase activity. Loss of VMA11 disrupts proton pumping and organelle acidification, impairing growth under ionic stress [1] [10].
Table 1: Key Proteolipid Subunits in Fungal V-ATPase V0 Ring
Subunit | Gene | Copies per Complex | Essential Interfaces | Functional Role |
---|---|---|---|---|
VMA16 | VMA16 | 1 | Interface R (with VMA11), Interface Q (with VMA3) | Proton translocation initiation |
VMA3 | VMA3 | 4–5 | Interface P (with VMA3/VMA11), Interface Q (with VMA16) | Proton channeling |
VMA11 | VMA11 | 1 | Interface R (exclusive to VMA16), Interface P (exclusive to VMA3) | Positional specialization; enables ring closure |
Evolution of Complexity:VMA11 arose from a gene duplication event ~800 million years ago in the fungal lineage. The ancestral gene Anc.3-11 duplicated to yield VMA3 and VMA11. Post-duplication, these genes underwent complementary degeneration of interaction interfaces:
Table 2: Functional Specialization After Gene Duplication
Ancestral Protein | Derived Subunits | Lost Interface Capability | Consequence |
---|---|---|---|
Anc.3-11 | VMA3 | Interface R (binds VMA16) | Cannot replace VMA11 position |
Anc.3-11 | VMA11 | Interface Q (binds VMA16) | Cannot occupy VMA3 positions |
The identification of VMA11 emerged from pioneering yeast genetic screens in the late 1980s–1990s. Tom Stevens’ lab exploited the Vma− phenotype—yeast lacking V-ATPase activity exhibit pH-dependent growth defects and fail to grow on calcium-rich media. This enabled systematic isolation of vma (vacuolar membrane ATPase) mutants [2].
Key Milestones:
Functional Insights from Mutant Studies:Δvma11 yeast exhibited:
Table 3: Historical Research Milestones for VMA11
Year | Discovery | Methodology | Significance |
---|---|---|---|
1993 | Identification of VMA11 as a VMA gene | Yeast genetic screen (pH-sensitive growth) | Confirmed VMA11 as essential for V-ATPase function |
2001 | Interface mapping via fusion proteins | Gene fusions with VMA16 | Showed VMA11 cannot form Interface Q, explaining positional constraint |
2012 | Evolutionary trajectory determination | Ancestral gene resurrection + mutagenesis | Demonstrated that 1–2 mutations drove subfunctionalization post-duplication |
Species-Specific Essentiality:While VMA11 is critical in Saccharomyces cerevisiae, studies in Neurospora crassa revealed nuanced roles. Δvma11 strains retained partial V-ATPase activity, enabling slow growth at alkaline pH and conidia formation. This contrasts with the lethality of Δvma3 or Δvma16 deletions, suggesting conditional flexibility in some fungi [10].
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